molecular formula C26H33N5O3 B570544 Valsartan Ethyl Ester CAS No. 1111177-30-0

Valsartan Ethyl Ester

Katalognummer B570544
CAS-Nummer: 1111177-30-0
Molekulargewicht: 463.582
InChI-Schlüssel: BTSNVLAJCYDJEU-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valsartan Ethyl Ester is an impurity of Valsartan . It is also known as Valsartan Acid Ethyl Ester . The molecular formula of Valsartan Ethyl Ester is C26 H33 N5 O3 and it has a molecular weight of 463.57 . It is an analog of Valsartan, which is a highly selective antagonist of the angiotensin II AT1-receptor . Valsartan is used in the treatment of hypertension .


Synthesis Analysis

The synthesis of Valsartan involves several steps. One approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . Another method involves directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole and its Negishi coupling with aryl bromide .


Molecular Structure Analysis

The molecular structure of Valsartan Ethyl Ester is complex, with a molecular formula of C26 H33 N5 O3 .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Valsartan include N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The Suzuki-Miyaura cross-coupling reaction is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .


Physical And Chemical Properties Analysis

Valsartan Ethyl Ester is hydrophobic in nature . The use of ethyl cellulose and poly(methyl methacrylate) polymers in the formation of drug-loaded nanoparticles can increase the solubility of the drug in the model intestinal medium .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Industrial Production : Valsartan has been synthesized through methods like palladium-catalyzed Suzuki coupling, offering a more suitable approach for industrial production (Zhang et al., 2008); (Zhang et al., 2006).

  • Continuous Synthesis in Flow Chemistry : A continuous synthesis approach for a valsartan precursor has been developed, showing the potential for efficient and scalable production (Hiebler et al., 2019).

  • Enhancing Bioavailability : Research on valsartan-loaded nanoparticles using polymers like ethyl cellulose and poly(methyl methacrylate) has indicated potential improvements in drug solubility and bioavailability (Hajba-Horváth et al., 2020).

  • Valsartan in Cardiovascular Therapy : Valsartan has been evaluated for its efficacy in treating conditions like hypertension, chronic heart failure, and after myocardial infarction (Winkelmann, 2004); (Cohn et al., 2000).

  • Comparative Efficacy in Hypertensive Patients : Studies have compared the efficacy of valsartan against other antihypertensives like amlodipine in high cardiovascular risk patients (Julius et al., 2004).

  • Role in Nitric Oxide Synthesis : Valsartan has been shown to promote nitric oxide synthesis in endothelial cells, contributing to its cardiovascular protective effects (Zhao et al., 2017).

  • Hepatic Uptake and Biliary Excretion : The involvement of organic anion transporters in the hepatic uptake and biliary excretion of valsartan has been documented, providing insights into its metabolism (Yamashiro et al., 2006).

  • Improving Solubility and Bioavailability : Studies have focused on solid dispersions and other formulations of valsartan to enhance its solubility and bioavailability (Xu et al., 2018); (Jensen et al., 2010).

  • Transdermal Delivery System : Ethosomal carriers have been developed for transdermal delivery of valsartan, indicating an alternative to oral administration (Bhosale & Avachat, 2013).

  • Antidepressant and Antianxiety Effects : Valsartan has shown potential antidepressant and antianxiety effects, along with promoting hippocampal neurogenesis and BDNF expression in animal models (Ping et al., 2014).

  • Long-term Experience and Safety Profile : The safety and tolerability of valsartan over a decade have been well documented, including its effects on blood pressure, heart failure, and post-myocardial infarction (Black et al., 2009).

  • Enhanced Nanosuspension Formulation : Valsartan nanosuspension prepared using high-pressure homogenization has shown increased plasma bioavailability and enhanced antihypertensive activity (Gora et al., 2016).

  • Stability-Indicating Chromatographic Analysis : A high-performance thin-layer chromatographic method has been developed for the analysis of valsartan, providing a stability-indicating tool for quality control (Shrivastava et al., 2009).

  • Pharmacological Profile : The pharmacological profile of valsartan, including its specificity for the AT1 receptor and antihypertensive efficacy, has been extensively reviewed (Chiolero & Burnier, 1998).

  • Administration Time-Dependent Effects : The effects of valsartan on ambulatory blood pressure depending on the time of administration have been studied, providing insights into optimizing antihypertensive therapy (Hermida et al., 2003).

  • Postmarketing Safety Surveillance : A large-scale postmarketing surveillance study in England has monitored the safety of valsartan, confirming its safety profile in general practice settings (Biswas et al., 2002).

  • Physicochemical Profiling : A detailed study of the ionization constants and distribution coefficients of valsartan has been conducted, offering a comprehensive understanding of its physicochemical properties (Tosco et al., 2008).

Zukünftige Richtungen

Recent research has focused on the continuous synthesis of a late-stage precursor of Valsartan in three steps . This involves the use of different reactor designs and the combination of individual reaction modules . The targeted Valsartan precursor was obtained with up to 96% overall yield . This approach could potentially improve the efficiency and yield of Valsartan synthesis in the future.

Eigenschaften

IUPAC Name

ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNVLAJCYDJEU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valsartan Ethyl Ester

Citations

For This Compound
1
Citations
何莉梅 - 2011 - 中南大学
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.